2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide

Lipophilicity Physicochemical Properties Drug Design

This 2-bromobutanamide derivative features a unique 3-methoxypropyl chain (est. LogP 2.82), providing distinct lipophilicity and an α-bromo electrophilic handle. Its structural specificity cannot be replicated by acetamide or propanamide analogs, making it essential for exploring defined chemical space in medicinal chemistry and SAR studies. Procure as a building block for nucleophilic substitution or cross-coupling applications.

Molecular Formula C13H20BrNO3
Molecular Weight 318.21 g/mol
CAS No. 1119453-07-4
Cat. No. B1344546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide
CAS1119453-07-4
Molecular FormulaC13H20BrNO3
Molecular Weight318.21 g/mol
Structural Identifiers
SMILESCCC(C(=O)N(CCCOC)CC1=CC=CO1)Br
InChIInChI=1S/C13H20BrNO3/c1-3-12(14)13(16)15(7-5-8-17-2)10-11-6-4-9-18-11/h4,6,9,12H,3,5,7-8,10H2,1-2H3
InChIKeySCXFQCMOLMSCPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide (CAS 1119453-07-4): Key Properties and Commercial Availability


2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide (CAS 1119453-07-4) is a synthetic organic compound with the molecular formula C13H20BrNO3 and a molecular weight of 318.21 g/mol . It is classified as a substituted butanamide derivative, featuring a bromine atom at the 2-position of the butanoyl chain, an N-(2-furylmethyl) group, and an N-(3-methoxypropyl) chain . This compound is offered as a research chemical building block by commercial suppliers, with typical purity specifications of 95% or higher, and is intended for use in organic synthesis and medicinal chemistry research .

Why Generic Substitution of 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide (CAS 1119453-07-4) is Not Advisable


Although no direct biological data exist for this compound, its unique structural features—specifically the combination of a 2-bromobutanamide core, an N-(2-furylmethyl) group, and an N-(3-methoxypropyl) substituent—cannot be replicated by simpler analogs such as 2-bromo-N-(2-furylmethyl)acetamide (CAS 89791-75-3) or 2-bromo-N-(2-furylmethyl)propanamide (CAS 1211480-60-2) . The 3-methoxypropyl chain is predicted to increase lipophilicity (estimated LogP 2.82) and may significantly alter binding interactions or synthetic utility compared to shorter-chain analogs lacking this functionality . Furthermore, the α-bromobutanamide moiety provides a distinct reactive handle for nucleophilic substitution or cross-coupling reactions, which differs fundamentally from the acetamide and propanamide counterparts . Substitution with a generic building block would therefore change the chemical space being explored and invalidate any structure-activity relationship (SAR) or synthetic pathway being investigated.

Quantitative Evidence for Selecting 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide (CAS 1119453-07-4) Over Analogs


Structural Differentiation: 3-Methoxypropyl Chain Confers Higher Lipophilicity Compared to Acetamide Analog

The target compound contains a 3-methoxypropyl chain attached to the amide nitrogen, which is absent in the simpler analog 2-bromo-N-(2-furylmethyl)acetamide (CAS 89791-75-3). This structural difference is reflected in the computed partition coefficient (LogP), a key parameter for predicting membrane permeability and solubility .

Lipophilicity Physicochemical Properties Drug Design

Synthetic Utility: α-Bromobutanamide as a Versatile Electrophile

The compound features an α-bromo substituent on the butanamide chain, which is a reactive center for nucleophilic substitution (SN2) or cross-coupling reactions. This is a common motif in building blocks for constructing more complex molecules .

Synthetic Chemistry Building Block Nucleophilic Substitution

Molecular Weight and Physical Property Distinction from Closest Analogs

The molecular weight of the target compound (318.21 g/mol) is significantly higher than that of its closest analogs, 2-bromo-N-(2-furylmethyl)acetamide (218.05 g/mol) and 2-bromo-N-(2-furylmethyl)propanamide (232.07 g/mol) . This difference is due to the additional atoms in the butanamide core and the 3-methoxypropyl chain.

Molecular Weight Physical Properties Compound Selection

Application Scenarios for 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide (CAS 1119453-07-4)


Medicinal Chemistry Building Block for Lipophilic Scaffold Synthesis

Given its computed LogP of 2.82 , this compound is a suitable building block for synthesizing derivatives intended to explore higher lipophilicity space in drug discovery. It can be used as an intermediate to introduce a furan-containing, lipophilic tail into potential lead molecules, particularly when aiming to modulate membrane permeability or target engagement in cellular assays.

Synthetic Intermediate for α-Bromocarbonyl Derivatization

The α-bromo substituent on the butanamide chain provides a reactive electrophilic center . This makes the compound a valuable intermediate for nucleophilic substitution reactions (e.g., with amines, thiols, or alkoxides) or for use in palladium-catalyzed cross-coupling reactions to create diverse chemical libraries.

Reference Standard in Analytical Method Development

The compound's well-defined molecular weight (318.21 g/mol) and structure, combined with its commercial availability at specified purity (e.g., 95% or higher) , make it a candidate for use as a reference standard or system suitability test compound in HPLC, LC-MS, or GC-MS method development for furan-containing compounds.

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